(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate
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Description
(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2-hydroxy-6-methylquinolin-3-yl)methyl pivalate is currently unknown. The compound is a derivative of pivalic acid, which is known to be used in the formation of protective groups in organic synthesis . .
Mode of Action
As a derivative of pivalic acid, it may interact with biological targets in a similar manner to other pivalates . Pivalates are known to be resistant to hydrolysis , which could influence their interaction with biological targets.
Biochemical Pathways
Given its structural similarity to pivalic acid, it may be involved in similar biochemical reactions, such as the acylation of alcohols .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a derivative of pivalic acid, it may share some of its pharmacokinetic properties. Pivalic acid derivatives are known to be resistant to hydrolysis , which could impact their bioavailability.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment could impact the stability of the compound . Additionally, the presence of other compounds, such as bases or nucleophiles, could potentially affect its reactivity .
Properties
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-5-6-13-11(7-10)8-12(14(18)17-13)9-20-15(19)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCXNQGTRFCEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.